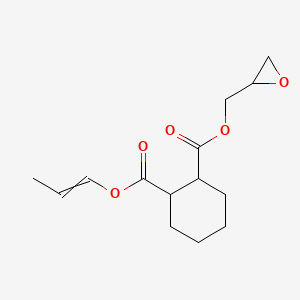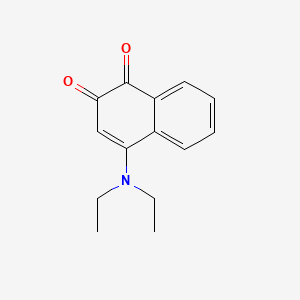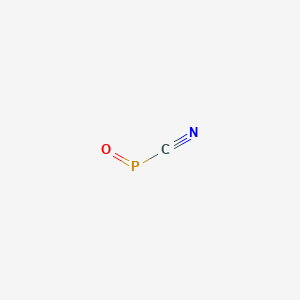
N,N',1-Trimethylboranediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’,1-Trimethylboranediamine: is an organic compound that features a boron atom bonded to two nitrogen atoms and one carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of N,N’,1-Trimethylboranediamine typically involves the reaction of borane (BH3) with trimethylamine (N(CH3)3). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
BH3+N(CH3)3→N,N′,1−Trimethylboranediamine
Industrial Production Methods: In an industrial setting, the production of N,N’,1-Trimethylboranediamine may involve the use of specialized reactors and catalysts to optimize yield and purity. The process typically includes steps such as raw material mixing, synthetic reaction, deamination treatment, and rectification treatment to separate and purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: N,N’,1-Trimethylboranediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-nitrogen compounds with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of boron-hydrogen compounds.
Substitution: The nitrogen atoms in the compound can participate in substitution reactions, where other functional groups replace the methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron-nitrogen oxides, while reduction can produce boron-hydrogen compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N’,1-Trimethylboranediamine is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes can serve as catalysts in various organic reactions.
Biology: In biological research, the compound is studied for its potential role in enzyme inhibition and as a probe for studying boron-containing biomolecules.
Medicine: The compound’s unique properties make it a candidate for drug development, particularly in designing boron-based drugs for cancer therapy.
Industry: In the industrial sector, N,N’,1-Trimethylboranediamine is used in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to form stable complexes with metals makes it valuable in catalysis and material science .
Wirkmechanismus
The mechanism by which N,N’,1-Trimethylboranediamine exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, influencing their activity. The compound’s boron atom plays a crucial role in these interactions, facilitating the formation of strong bonds with other molecules .
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethylethylenediamine: Features two secondary amine functional groups and is used as a chelating agent.
N,N,N’,N’-Tetramethylethylenediamine: Known for its use in organic synthesis and as a ligand in coordination chemistry.
Uniqueness: N,N’,1-Trimethylboranediamine is unique due to the presence of the boron atom, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to form stable boron-nitrogen complexes sets it apart from other diamines .
Eigenschaften
CAS-Nummer |
18029-12-4 |
|---|---|
Molekularformel |
C3H11BN2 |
Molekulargewicht |
85.95 g/mol |
IUPAC-Name |
N-[methyl(methylamino)boranyl]methanamine |
InChI |
InChI=1S/C3H11BN2/c1-4(5-2)6-3/h5-6H,1-3H3 |
InChI-Schlüssel |
PKAVMDKPWRYDIL-UHFFFAOYSA-N |
Kanonische SMILES |
B(C)(NC)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


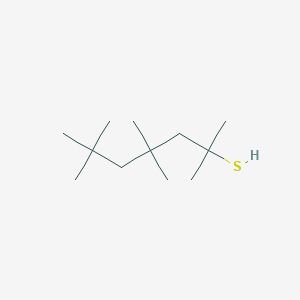

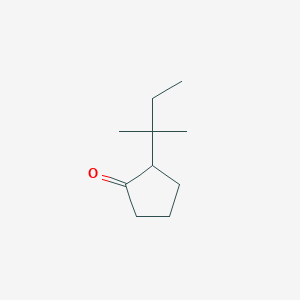
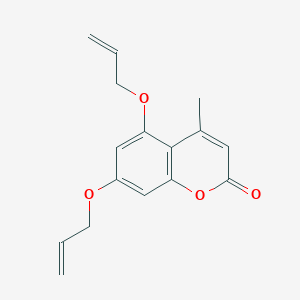

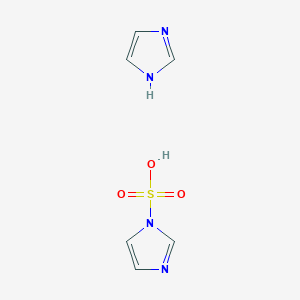
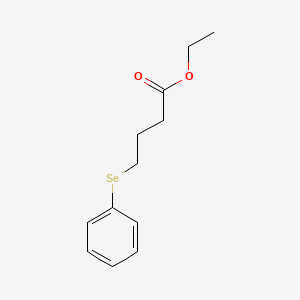
![1,1'-Butane-1,4-diylbis[2-(diphenylmethylidene)-1-phenylhydrazine]](/img/structure/B14700137.png)

